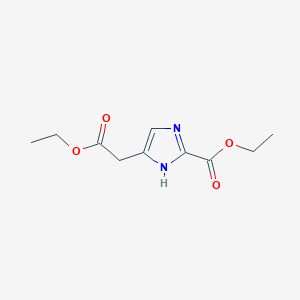

ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate

Description

Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate is an imidazole-based heterocyclic compound characterized by an ethoxycarbonylmethyl substituent at the 5-position and an ethyl ester group at the 2-position of the imidazole ring. Its molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.20 g/mol. The compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly for derivatizing imidazole scaffolds .

Properties

IUPAC Name |

ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-8(13)5-7-6-11-9(12-7)10(14)16-4-2/h6H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWGKSXLDWTZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate typically involves the reaction of ethyl imidazole-2-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Ethyl 4-((2-(Methylamino)-2-oxoethyl)carbamoyl)-1H-imidazole-2-carboxylate (5a)

- Structure: Features a methylamino-carbamoyl group at the 4-position and an ethyl ester at the 2-position.

- Synthesis : Synthesized via peptide coupling with HOBt/DIPEA, yielding 77% .

- Key Differences : The carbamoyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ethoxy-oxoethyl group in the target compound.

Ethyl 5-Ethyl-1H-imidazole-2-carboxylate

- Structure : Substituted with a simple ethyl group at the 5-position.

- Properties : Reduced steric hindrance and polarity compared to the ethoxy-oxoethyl substituent. Molecular weight: 168.19 g/mol .

- Applications: Used as a precursor for non-polar analogs in drug discovery.

Ethyl 5-Amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate

- Structure: Contains a fluorine atom at the 4-position and an amino group at the 5-position.

- Key Differences: Fluorine enhances metabolic stability, while the amino group increases basicity, influencing pharmacokinetics .

Variations in Ester Groups

Methyl 1-Methyl-4-nitro-1H-imidazole-2-carboxylate

- Structure : Methyl ester at the 2-position and a nitro group at the 4-position.

- Synthetic Yield : Higher electrophilicity due to the nitro group facilitates nucleophilic substitutions. Similarity score: 0.98 vs. target compound .

- Applications : Nitroimidazole derivatives are explored as radiosensitizers and antimicrobial agents.

Ethyl 5-(2-Chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate

- Structure: Thienopyrrole core with a chlorophenyl substituent.

Quinoline Derivatives with Ethoxy-oxoethyl Substituents

- Example: Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate.

- Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) .

- Comparison: The imidazole core in the target compound may offer superior hydrogen-bonding interactions vs. quinoline’s planar aromatic system.

Fluoroglycofen Ethyl Ester

- Structure : Contains a 2-ethoxy-2-oxoethyl ester linked to a nitrobenzoate group.

- Applications: Herbicidal activity via inhibition of protoporphyrinogen oxidase .

- Key Contrast : The imidazole ring in the target compound provides nitrogen-based coordination sites absent in fluoroglycofen.

Alkylation Strategies

- Target Compound : Likely synthesized via alkylation of ethyl 1H-imidazole-2-carboxylate with 2-ethoxy-2-oxoethyl chloride, followed by purification via column chromatography .

- Analog Synthesis : Ethyl 5-ethyl-1H-imidazole-2-carboxylate is prepared using ethyl halides under basic conditions, yielding >90% in optimized protocols .

Hydrolysis and Functionalization

- Ester Hydrolysis : The ethoxy-oxoethyl group in the target compound can be hydrolyzed to a carboxylic acid for further coupling, similar to procedures in .

- Peptide Coupling: Intermediate 5c (Ethyl (E)-4-((4-(2,3-bis(tert-butoxycarbonyl)guanidino)butyl)carbamoyl)-1H-imidazole-2-carboxylate) was synthesized with 36.2% yield via amine coupling .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₉H₁₂N₂O₄ | 212.20 | 1.2 | 2.5 |

| Ethyl 5-Ethyl-1H-imidazole-2-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 1.8 | 1.1 |

| Ethyl 5-Amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀FN₃O₂ | 187.17 | 0.9 | 3.8 |

| Methyl 1-Methyl-4-nitro-1H-imidazole-2-carboxylate | C₆H₇N₃O₄ | 185.14 | 0.5 | 4.2 |

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate, with the molecular formula C₁₀H₁₄N₂O₄ and CAS number 65611-53-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of ethyl imidazole-2-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. Purification methods include recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism includes:

- Enzyme Inhibition : this compound can bind to the active sites of certain enzymes, inhibiting their activity. This property is particularly relevant in antimicrobial and anticancer applications.

- Receptor Modulation : The compound may also interact with various receptors, modulating their signaling pathways and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that the compound demonstrated a notable zone of inhibition compared to standard antibiotics .

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 28 |

| B. subtilis | 25 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases involved in tumor growth was highlighted in recent research .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antibacterial Efficacy : Jain et al. synthesized various derivatives and tested their antibacterial activities using the cylinder well diffusion method. The results showed that compounds similar to this compound had promising antibacterial effects against common pathogens .

- Anticancer Mechanism : In a study focusing on cancer cell lines, the compound was found to inhibit cell proliferation significantly, suggesting potential as a therapeutic agent against certain types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between glyoxal derivatives and amines under acidic or basic conditions. For example, imidazole ring formation can be achieved via cyclization of ethyl glyoxylate with 2-ethoxy-2-oxoethylamine precursors. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalysts like triethylamine or K₂CO₃. Yield optimization may require stepwise purification using column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethoxy CH₃), δ 4.1–4.3 ppm (quartet, ethoxy CH₂), and δ 3.5–3.7 ppm (singlet, oxoethyl CH₂) confirm ester and alkyl substituents. Imidazole protons appear as deshielded singlets (δ 7.0–8.0 ppm) .

- IR : Stretching at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O oxoethyl), and ~3100 cm⁻¹ (imidazole C-H) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 [M+H]⁺) validate the molecular formula .

Q. What thermal stability data are available for this compound, and how are they obtained?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide thermal profiles. For example, DSC may show a melting endotherm at ~150°C, while TGA reveals decomposition onset at ~200°C. These data inform storage conditions and compatibility with high-temperature reactions .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like EGFR or COX enzymes?

- Methodological Answer : Docking software (e.g., AutoDock Vina) uses the compound’s 3D structure (optimized via DFT calculations) to simulate binding to active sites. Key steps:

Prepare the ligand (e.g., protonation states from MarvinSketch).

Retrieve target protein structures (PDB IDs: e.g., 1M17 for EGFR).

Analyze binding poses for hydrogen bonds (e.g., imidazole N-H with Asp831) and hydrophobic interactions (ethoxy groups with Phe832). Scoring functions (e.g., ΔG = -8.2 kcal/mol) estimate affinity .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer : Discrepancies in MIC values (e.g., 16 µg/mL vs. 32 µg/mL for antifungal activity) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and dose-response curves (IC₅₀ calculations) improves reproducibility. Cross-referencing with structural analogs (e.g., thioacetate vs. free thiol derivatives) clarifies substituent effects .

Q. How do electronic effects of substituents (e.g., ethoxy vs. methyl groups) influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : Hammett σ constants quantify substituent effects. Ethoxy groups (-OEt, σ = 0.45) are electron-withdrawing, increasing electrophilicity at the carbonyl carbon. Comparative kinetic studies (e.g., reaction with NH₂OH) show faster substitution rates for ethoxy vs. methyl derivatives. DFT calculations (e.g., LUMO energy at the carbonyl) support these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.